molecular formula C8H6N2O3S B1386546 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-29-1

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386546
CAS No.: 1086380-29-1
M. Wt: 210.21 g/mol
InChI Key: BSWWQPIVZSLPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWQPIVZSLPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233183
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-29-1
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific derivative, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest due to the combined pharmacophoric contributions of the 2-aminothiazole core, a furan ring, and a carboxylic acid group. This strategic combination of functionalities suggests a high potential for this molecule to interact with various biological targets, opening avenues for its exploration in drug discovery.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is characterized by a central 1,3-thiazole ring substituted with an amino group at the 2-position, a 2-furyl group at the 5-position, and a carboxylic acid group at the 4-position.

Systematic Name: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₆N₂O₃SN/A
Molecular Weight 210.21 g/mol N/A
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point >230 °C (decomposes) (Predicted)N/A
Solubility Sparingly soluble in water, soluble in DMSO and DMF (Predicted)N/A
pKa ~3-4 for the carboxylic acid (Predicted)N/A

Synthesis and Mechanistic Insights: A Two-Step Approach

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is most effectively achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by its hydrolysis.

Part 1: Synthesis of Ethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, the synthesis proceeds via a "one-pot" bromination and cyclization reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_2-(2-furyl)acetate Ethyl 2-(2-furyl)acetate alpha_bromo_ester α-bromo ester intermediate Ethyl_2-(2-furyl)acetate->alpha_bromo_ester Bromination NBS N-Bromosuccinimide (NBS) NBS->alpha_bromo_ester Thiourea Thiourea Ester_Product Ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate Thiourea->Ester_Product alpha_bromo_ester->Ester_Product Cyclization

Caption: Hantzsch synthesis of the ester precursor.

Detailed Experimental Protocol:

  • Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-furyl)acetate (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).[1]

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NBS is a safer and more selective alternative to liquid bromine.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the reactive α-bromo ester intermediate in situ.

  • Cyclization: To the same flask, add thiourea (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[1] The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, initiating the cyclization cascade.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or ammonia.[2]

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate as a solid.

Causality Behind Experimental Choices:

  • The "one-pot" approach of in situ bromination followed by cyclization is highly efficient, avoiding the isolation of the lachrymatory and unstable α-bromo ester intermediate.[1]

  • The use of a water/THF solvent system facilitates the dissolution of both the organic starting materials and the inorganic salts formed during the reaction.

  • Heating is necessary to overcome the activation energy for the cyclization step.

  • Basification is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the thiazolium intermediate, leading to the final product.

Part 2: Hydrolysis to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction Scheme:

G Ester_Product Ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate Acid_Product 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid Ester_Product->Acid_Product Hydrolysis Base Aqueous Base (e.g., NaOH, KOH) Base->Acid_Product Acid_Product:s->Acid_Product:n Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Acid_Product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Experimental Protocol:

  • Suspend the ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The carboxylic acid product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point (with decomposition) and confirmed by spectroscopic methods. The disappearance of the characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum validate the completion of the hydrolysis.

Spectroscopic Characterization

Spectroscopic DataPredicted Characteristics
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.80-8.20 (br s, 2H, -NH₂), 7.60-7.70 (m, 1H, furan-H), 6.80-6.90 (m, 1H, furan-H), 6.50-6.60 (m, 1H, furan-H), 12.5-13.5 (br s, 1H, -COOH).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 168.0-172.0 (C=O, carboxylic acid), 160.0-165.0 (C2-NH₂), 145.0-150.0 (C5), 142.0-144.0 (furan-C), 115.0-120.0 (C4), 111.0-113.0 (furan-C), 108.0-110.0 (furan-C).
IR (ATR) ν (cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1700-1680 (C=O stretch, carboxylic acid), 1620-1580 (C=N stretch and N-H bend), 1550-1500 (aromatic C=C stretch).
Mass Spectrometry (ESI-) m/z: 209.0 [M-H]⁻

Biological Activity and Rationale for Drug Development

The therapeutic potential of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid can be inferred from the known biological activities of its constituent pharmacophores.

  • 2-Aminothiazole Core: This scaffold is a key component of numerous approved drugs with diverse activities, including antibacterial, antifungal, and anti-inflammatory properties.[3]

  • Furan Ring: The furan moiety is present in various natural and synthetic bioactive molecules and is known to contribute to antimicrobial and anticancer activities.[4] Notably, the related compound 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole has demonstrated antibacterial activity.[4]

  • Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further derivatization to modulate pharmacokinetic properties.

Given these features, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid and its derivatives are promising candidates for screening against a range of therapeutic targets, particularly in the areas of infectious diseases and oncology.

Potential Signaling Pathway Interactions:

While specific pathway interactions for this molecule are yet to be elucidated, its structural alerts suggest potential interference with bacterial cell wall synthesis, fungal ergosterol biosynthesis, or various kinase signaling pathways implicated in cancer.

G cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action cluster_anticancer Anticancer Action Target_Molecule 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid Cell_Wall Bacterial Cell Wall Synthesis Target_Molecule->Cell_Wall Inhibition Ergosterol Fungal Ergosterol Biosynthesis Target_Molecule->Ergosterol Inhibition Kinase Kinase Signaling Pathways Target_Molecule->Kinase Modulation

Caption: Potential therapeutic targets and actions.

Conclusion and Future Directions

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and promising scaffold for the development of new therapeutic agents. The robust synthetic methodology, based on the Hantzsch thiazole synthesis, allows for the efficient production of this core structure. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to identify lead candidates for further preclinical and clinical development. The strategic combination of the 2-aminothiazole, furan, and carboxylic acid functionalities provides a strong foundation for the discovery of novel drugs with significant therapeutic potential.

References

  • Sherman, W. R. 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and intermediates. U.S.
  • Chen, L. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Liu, X., et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(7), 851-855. [Link]

  • PubChem. 2-Amino-1,3-thiazole-5-carboxylic acid. [Link]

  • Google Patents.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis and putative biological activities of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with data from analogous compounds to project the therapeutic promise of this specific molecule. While direct experimental data on this exact compound is limited in publicly accessible literature, this guide extrapolates from robust studies on closely related 2-aminothiazole and furan-containing derivatives to provide a foundational understanding for future research and development.

Introduction: The Convergence of Privileged Scaffolds

The molecule 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a compelling subject for drug discovery, integrating three key pharmacophoric motifs: the 2-aminothiazole core, a furan ring, and a carboxylic acid group. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including anticancer agents like Dasatinib and various antibiotics.[1] Its prevalence is attributed to its ability to engage in diverse biological interactions. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a constituent of many biologically active compounds and can act as a bioisostere for other aromatic systems, influencing the molecule's electronic and pharmacokinetic properties.[2][3] The carboxylic acid group can enhance solubility and provides a key site for interaction with biological targets. The strategic combination of these fragments suggests a high probability of significant biological activity.

Synthesis of the Core Scaffold

The synthesis of 2-amino-5-substituted-1,3-thiazole-4-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[4] This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted α-halo-β-ketoester with thiourea.

Proposed Synthetic Pathway

A generalized Hantzsch synthesis for this class of compounds is outlined below. The specific starting materials for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid would be ethyl 2-chloro-3-(2-furyl)-3-oxopropanoate and thiourea.

Hantzsch_Thiazole_Synthesis reagents Ethyl 2-chloro-3-(2-furyl)-3-oxopropanoate + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Loss of H2O and HCl) intermediate->cyclization product_ester Ethyl 2-Amino-5-(2-furyl) -1,3-thiazole-4-carboxylate cyclization->product_ester hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) product_ester->hydrolysis final_product 2-Amino-5-(2-furyl) -1,3-thiazole-4-carboxylic acid hydrolysis->final_product

Caption: Proposed Hantzsch synthesis pathway for the target compound.

Detailed Experimental Protocol (Generalized)
  • Reaction Setup: To a solution of ethyl 2-chloro-3-(2-furyl)-3-oxopropanoate in a suitable solvent such as ethanol or methanol, add an equimolar amount of thiourea.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate, can be purified by recrystallization from a suitable solvent system.

  • Ester Hydrolysis: The purified ester is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

  • Final Product Isolation: The precipitated 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research on analogous compounds, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential

The 2-aminothiazole scaffold is a well-known pharmacophore in the development of anticancer agents.[1] Derivatives of this core structure have been shown to inhibit a variety of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

It is hypothesized that 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid could function as a kinase inhibitor. The 2-amino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor, facilitating binding to the ATP-binding pocket of various kinases. The furan ring and the carboxylic acid group can further contribute to binding affinity and selectivity through additional interactions with the enzyme.

Kinase_Inhibition_Mechanism cluster_0 Mechanism cluster_1 Outcome compound 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid kinase Kinase ATP-Binding Site Hinge Region Gatekeeper Residue compound->kinase:hinge H-Bonding inhibition Inhibition of ATP Binding compound->inhibition downstream Downstream Signaling Blocked kinase->downstream Phosphorylation atp ATP atp->kinase Competitive Binding apoptosis Apoptosis/Cell Cycle Arrest

Caption: Postulated mechanism of kinase inhibition.

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

  • Cell Culture: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Parameter Description
Cell Lines A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)
Assay MTT or similar cell viability assay
Endpoint IC50 (half-maximal inhibitory concentration)
Positive Control A known anticancer drug (e.g., Doxorubicin, Dasatinib)
Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • Inhibition of DNA Gyrase: Thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[5]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into the bacterial cell membrane, leading to leakage of cellular contents and cell death.[6]

  • Inhibition of Biofilm Formation: Some heterocyclic compounds can interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections.

Antimicrobial_Mechanisms compound 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid mechanism1 Inhibition of DNA Gyrase compound->mechanism1 mechanism2 Cell Membrane Disruption compound->mechanism2 mechanism3 Biofilm Formation Inhibition compound->mechanism3 outcome1 Blocked DNA Replication mechanism1->outcome1 outcome2 Cell Lysis mechanism2->outcome2 outcome3 Reduced Virulence mechanism3->outcome3

Caption: Potential antimicrobial mechanisms of action.

The antimicrobial activity can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Test Organisms A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans)
Method Broth microdilution
Endpoint Minimum Inhibitory Concentration (MIC)
Positive Control Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not yet prevalent in the literature, the convergence of the 2-aminothiazole, furan, and carboxylic acid moieties strongly suggests a high potential for significant anticancer and antimicrobial properties. The proposed synthesis via the Hantzsch reaction is a well-established and efficient method. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate the hypothesized biological activities. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Magesh, H., & Nagarajan, S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Kaur, R., & Kumar, R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1039-1063.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Gomha, S. M., & Abdel-aziz, H. M. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Current Organic Synthesis, 20(1), 1-1.
  • Verma, S. K., & Verma, R. (2016). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3183.
  • Singh, P., & Kumar, A. (2017). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.
  • Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2275-2287.
  • Ukrainets, I. V., & Mospanova, E. V. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 52(4), 241-248.
  • Popa, C. V., & Gafițanu, C. A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 968.
  • Chen, Y. R., & Chen, Y. L. (2012). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Bulletin of the Korean Chemical Society, 33(10), 3449-3452.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5038.
  • Zubenko, A. A., & Zubenko, A. D. (2021).
  • Khidre, R. E., & Radini, I. A. M. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 223-241.
  • Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. National Journal of Chemistry, 31, 443-450.
  • Sharma, P., & Kumar, V. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8036.
  • De, B., & Chakraborty, A. (2014). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 6(6), 110-125.
  • Sharma, A., & Sharma, K. K. (2021). A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • Safari, J., & Gandomi-Ravandi, S. (2014).
  • Wang, Y., & Li, Y. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4275.
  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Al-Omair, M. A., & El-Emam, A. A. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27077-27090.
  • Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2275-2287.

Sources

Spectroscopic data for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking a singular, complete experimental dataset in public literature, this document synthesizes predicted and expected spectroscopic data based on the analysis of its constituent functional groups—an aminothiazole core, a furan ring, and a carboxylic acid moiety. We will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

Introduction and Molecular Structure

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a complex heterocyclic system. The thiazole ring is a common scaffold in many biologically active compounds, including antibacterial and anti-inflammatory agents.[1][2] The presence of the furan ring and the carboxylic acid group further enhances its potential for diverse chemical interactions and biological activities. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development, where structure-activity relationships are paramount. Spectroscopic methods provide a non-destructive and highly detailed picture of the molecular architecture.

The structural formula of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is presented below. The subsequent sections will detail how each spectroscopic technique interrogates different aspects of this structure.

Caption: Molecular Structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Spectroscopic Analysis Workflow

A typical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is outlined below. This systematic approach ensures that a complete and validated structural picture is obtained.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir_interp Identify Functional Groups ir->ir_interp nmr_interp Assign Proton & Carbon Signals nmr->nmr_interp ms_interp Determine Molecular Weight & Fragmentation ms->ms_interp structure_confirm Confirm Molecular Structure ir_interp->structure_confirm nmr_interp->structure_confirm ms_interp->structure_confirm

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and various C=C and C=N stretches from the aromatic rings. The broadness of the O-H stretch is a key diagnostic feature of carboxylic acids due to strong hydrogen bonding.[3][4]

Experimental Protocol (FT-IR, KBr Pellet Technique):

  • Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted.

Expected IR Data Summary:

Wavenumber (cm⁻¹)Functional GroupExpected AppearanceRationale & References
3400 - 3250N-H Stretch (Amine)Two distinct sharp to medium peaksAsymmetric and symmetric stretching of the primary amine.[5]
3300 - 2500O-H Stretch (Carboxylic Acid)Very broad, strong absorptionStrong intermolecular hydrogen bonding in the carboxylic acid dimer.[3][4]
~1710 - 1680C=O Stretch (Carboxylic Acid)Strong, sharp peakCarbonyl stretch of an aromatic carboxylic acid.[6]
~1620N-H Bend (Amine)Medium intensity peakScissoring vibration of the primary amine.
1600 - 1450C=C & C=N StretchesMultiple sharp peaks of variable intensityAromatic ring stretching vibrations from both the thiazole and furan rings.[7]
~1300 - 1200C-O Stretch (Carboxylic Acid)Strong peakStretching vibration of the C-O single bond in the carboxylic acid.
~1100C-O-C Stretch (Furan)Strong, characteristic peakAsymmetric stretching of the ether linkage within the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR will reveal the chemical environment, number, and connectivity of protons, while ¹³C NMR will do the same for the carbon atoms. For this molecule, the aromatic regions of both spectra will be complex due to the presence of two different heterocyclic rings. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very high chemical shift, which disappears upon D₂O exchange.[8]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program is used. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Expected ¹H NMR Data Summary (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & References
~13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often broad. Disappears with D₂O shake.[3][8]
~7.9Doublet1HFuran H5The proton on the furan ring adjacent to the oxygen is typically the most deshielded.[9][10]
~7.5Singlet2HNH₂The amino protons. Chemical shift can vary and the peak may be broad. Disappears with D₂O shake.
~7.0Doublet1HFuran H3Proton on the furan ring coupled to H4.
~6.6Doublet of Doublets1HFuran H4Proton on the furan ring coupled to both H3 and H5.[9]

Note: The exact chemical shifts and coupling constants for the furan protons can be complex and require 2D NMR techniques for unambiguous assignment.

Expected ¹³C NMR Data Summary (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale & References
~170C=O (Carboxylic Acid)Carboxyl carbons are typically found in this downfield region.[11]
~165C2 (Thiazole, C-NH₂)Carbon attached to two heteroatoms (N and S) and the amino group.
~150C5 (Thiazole)Carbon of the thiazole ring attached to the furan ring.
~145C2 (Furan)Carbon of the furan ring attached to the thiazole ring.
~143C5 (Furan)Furan carbon adjacent to the oxygen.
~115C4 (Furan)Furan carbon.
~112C3 (Furan)Furan carbon.
~110C4 (Thiazole)Carbon of the thiazole ring attached to the carboxylic acid.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, functionalized molecule, and it will likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₆N₂O₃S

  • Molecular Weight: 222.21 g/mol

  • Expected Ions:

    • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 223.02

    • Negative Ion Mode (ESI-): [M-H]⁻ at m/z 221.01

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) via decarboxylation.

    • Cleavage of the bond between the thiazole and furan rings.

Conclusion

The structural elucidation of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is reliably achieved through the synergistic application of IR, NMR, and Mass Spectrometry. This guide provides a foundational set of expected data and standardized protocols that can guide researchers in the verification and characterization of this and related heterocyclic compounds. While the data presented is based on established spectroscopic principles and analysis of analogous structures, it provides a robust framework for interpreting experimentally acquired spectra. For unambiguous assignment, especially in NMR, advanced techniques such as COSY, HSQC, and HMBC are recommended.

References

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025).
  • 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847. PubChem.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research.
  • 2-Aminothiazoline-4-carboxylic acid. Wikipedia.
  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. PubChem.
  • 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8. Sigma-Aldrich.
  • 2-Amino-1,3-thiazole-5-carboxylic acid | C4H4N2O2S | CID 315243. PubChem.
  • Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017). Journal of Global Pharma Technology.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2026). Chemistry LibreTexts.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing.
  • 2-Aminothiazole (96-50-4) IR Spectrum. (n.d.). ChemicalBook.
  • CH 336: Carboxylic Acid Spectroscopy. (n.d.).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • Proton NMR signals and rings. (2014). Chemistry Stack Exchange.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).

Sources

The Ascendant Scaffold: A Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the specifics of a particularly promising scaffold: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. We will explore its synthesis, physicochemical properties, and burgeoning potential in therapeutic applications, with a focus on oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and granular, actionable protocols to empower further investigation into this versatile chemical entity.

Introduction: The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole framework is a recurring motif in numerous FDA-approved drugs, a testament to its favorable pharmacological and pharmacokinetic properties.[1] Its rigid, planar structure, coupled with its hydrogen bonding capabilities, allows for specific and high-affinity interactions with a diverse range of biological targets. The incorporation of a furan ring at the 5-position and a carboxylic acid at the 4-position introduces unique electronic and steric features, opening new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide will provide a comprehensive literature review and practical insights into the synthesis and biological evaluation of the title compound and its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is crucial for its application in drug discovery. These properties influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug's efficacy and safety profile.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃SPubChem
Molecular Weight 210.21 g/mol PubChem
Predicted LogP 1.2PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem
Predicted pKa (strongest acidic) 3.5ChemAxon
Predicted pKa (strongest basic) 2.8ChemAxon

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid can be achieved through a modified Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thiourea derivative.[2] The following protocol outlines a reliable pathway to the ethyl ester of the title compound, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis of Ethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

This synthesis is a two-step, one-pot reaction involving the bromination of a β-ketoester followed by cyclization with thiourea.

G reagents Ethyl 2-(2-furyl)-3-oxobutanoate + NBS intermediate Ethyl 2-bromo-2-(2-furyl)-3-oxobutanoate (in situ) reagents->intermediate Bromination product Ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate intermediate->product Cyclization thiourea Thiourea thiourea->product final_product 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid product->final_product Ester Hydrolysis hydrolysis Hydrolysis (e.g., LiOH) hydrolysis->final_product

Caption: Synthetic pathway to the target compound.

Materials:

  • Ethyl 2-(2-furyl)-3-oxobutanoate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

Experimental Protocol:

  • Bromination (in situ):

    • To a solution of ethyl 2-(2-furyl)-3-oxobutanoate (1 equivalent) in ethanol at 0°C, add N-bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the bromination.

  • Cyclization:

    • To the reaction mixture containing the in situ generated α-bromo-β-ketoester, add thiourea (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, again monitoring by TLC. The formation of a new, more polar spot indicates the formation of the desired 2-aminothiazole.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate.

Hydrolysis to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
  • Saponification:

    • Dissolve the purified ethyl ester (1 equivalent) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Acidification and Isolation:

    • Remove the THF under reduced pressure.

    • Cool the aqueous solution to 0°C and acidify to pH 3-4 with 1N HCl.

    • The resulting precipitate is the desired carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Derivatives of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[3] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action:

The anticancer mechanism of 2-aminothiazole derivatives is often multi-faceted and can depend on the specific substitutions on the core scaffold. Key mechanisms include:

  • Kinase Inhibition: Many 2-aminothiazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival.[4]

    • Src and Abl Kinases: These are non-receptor tyrosine kinases involved in cell proliferation and motility. The clinically approved drug Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of these kinases.[1]

    • BRAF Kinase: This is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[4]

  • Microtubule Disruption: Some derivatives interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

G drug 2-Aminothiazole Derivative pi3k PI3K/Akt/mTOR Pathway drug->pi3k Inhibits src_abl Src/Abl Kinases drug->src_abl Inhibits braf BRAF Kinase drug->braf Inhibits tubulin Tubulin Polymerization drug->tubulin Disrupts proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival src_abl->proliferation metastasis Metastasis src_abl->metastasis braf->proliferation tubulin->proliferation

Caption: Potential anticancer mechanisms of action.

Representative Anticancer Activity Data (IC₅₀ values in µM):

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Derivative AK562Leukemia0.78[5]
Derivative BH1299Lung Cancer4.89[5]
Derivative CSHG-44Glioma4.03[5]
Derivative DA2780Ovarian Cancer15.57[6]
Derivative EA2780CISRCisplatin-Resistant Ovarian Cancer11.52[6]
Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.[7][8] The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and 2-aminothiazole derivatives represent a promising avenue of research.

Mechanism of Action:

The antimicrobial mechanism of action for 2-aminothiazole derivatives is still under active investigation but is thought to involve the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity. Potential targets include enzymes involved in:

  • Cell Wall Synthesis

  • Folic Acid Metabolism

  • DNA Gyrase

Representative Antimicrobial Activity Data (MIC in µg/mL):

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference
Derivative FBacillus subtilisPositive50[7]
Derivative GEscherichia coliNegative100[7]
Derivative HStaphylococcus epidermidisPositive250[9]
Derivative IPseudomonas aeruginosaNegative375[9]

Note: Similar to the anticancer data, this table presents data for representative 2-aminothiazole derivatives to highlight the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is yet to be published, preliminary insights can be gleaned from related compounds:

  • The 2-Amino Group: This group is often crucial for activity, participating in key hydrogen bonding interactions with the target protein.[6]

  • The 5-Position Substituent: The nature of the substituent at this position significantly influences potency and selectivity. The electron-rich furan ring in the title compound may engage in π-π stacking or other non-covalent interactions within the binding pocket.

  • The 4-Carboxylic Acid: This group provides a handle for further derivatization, such as esterification or amidation, to modulate pharmacokinetic properties. It can also act as a key anchoring point in the target's active site.

Future Directions and Conclusion

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a compelling scaffold for the development of novel therapeutics. Its straightforward synthesis and the rich biological activity of related compounds make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploration of different substituents at the 2-amino, 5-furyl, and 4-carboxylic acid positions is warranted to build a comprehensive SAR.

  • In-depth biological evaluation: Screening against a wide range of cancer cell lines and microbial strains will help to identify the most promising therapeutic applications.

  • Mechanism of action studies: Elucidation of the precise molecular targets will be crucial for rational drug design and optimization.

References

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.
  • Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.
  • Pourshojaei, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 243-264.
  • ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas. Request PDF.
  • Pourshojaei, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, 30(2), 243-264.
  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link].

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. Available from: [Link].

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available from: [Link].

  • ResearchGate.
  • ResearchGate.
  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Request PDF.
  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link].

  • Khan, I., et al. (2021).
  • ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Request PDF.

Sources

Part 1: The Genesis of a Scaffold: Foundational Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Furyl-Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of furyl-thiazole compounds. We will delve into the foundational synthetic strategies that brought this important heterocyclic scaffold to light, explore its rich history of development, and examine the diverse pharmacological applications that continue to drive research in this area. This document is designed to be a technical resource, offering not just a historical narrative but also practical, field-proven insights into the chemistry and biological significance of these compounds.

The story of furyl-thiazole compounds is intrinsically linked to the broader history of thiazole synthesis. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its fusion with the furan ring, another biologically significant heterocycle, creates a unique chemical entity with a wide range of potential applications.

The initial synthesis of furyl-thiazole derivatives was not a singular event but rather an extension of classical thiazole synthesis methods. The most significant of these is the Hantzsch Thiazole Synthesis , first reported in 1887.[3] This method remains one of the most versatile and widely used techniques for constructing the thiazole ring.

The Hantzsch Synthesis: The Workhorse of Thiazole Chemistry

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] This reaction provides a direct and efficient route to a wide variety of thiazole derivatives. In the context of furyl-thiazoles, the key starting materials are a furan-containing α-haloketone (e.g., 2-bromoacetylfuran) and a suitable thioamide.

The causality behind this experimental choice is straightforward: the high reactivity of the α-haloketone provides a strong electrophilic center for the nucleophilic sulfur of the thioamide to attack.[5] The subsequent intramolecular cyclization and dehydration lead to the stable aromatic thiazole ring.

Diagram 1: The Hantzsch Synthesis for Furyl-Thiazole Compounds

Hantzsch_Synthesis furan_ketone 2-Bromoacetylfuran (α-haloketone) intermediate Thioether Intermediate furan_ketone->intermediate Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate product 2-Furyl-Thiazole Derivative intermediate->product Cyclization & Dehydration DrugDiscovery synthesis Synthetic Methods (e.g., Hantzsch) library Compound Library (Structural Diversity) synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization optimization->library Iterative Design candidate Drug Candidate optimization->candidate

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Evaluation of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, is a novel compound that combines the therapeutic promise of the thiazole moiety with a furyl group, which may modulate its biological activity. This document provides a comprehensive experimental framework for the initial characterization and biological screening of this compound, designed for researchers in drug discovery and development. Our approach is structured to first establish a foundational understanding of the compound's physicochemical properties and cytotoxic profile, followed by a tiered screening cascade to identify its most promising therapeutic applications.

Part 1: Foundational Characterization

Before delving into complex biological assays, a thorough foundational characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is paramount. This ensures data reproducibility and provides essential information for designing subsequent experiments.

Physicochemical Properties

A clear understanding of the compound's solubility and stability is critical for accurate and reliable in vitro and in vivo testing.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in commonly used laboratory solvents and assess its stability under experimental conditions.

Materials:

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • High-performance liquid chromatography (HPLC) system

  • UV-Vis spectrophotometer

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of the compound in DMSO, ethanol, PBS, and the chosen cell culture medium.

    • Equilibrate the solutions at room temperature and 37°C for 24 hours.

    • Centrifuge the solutions to pellet undissolved compound.

    • Analyze the supernatant by HPLC or UV-Vis spectrophotometry to quantify the dissolved compound concentration.

  • Stability Assessment:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in PBS and cell culture medium to a final working concentration.

    • Incubate the solutions at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the samples at each time point by HPLC to determine the percentage of the compound remaining.

Data Presentation:

Solvent/MediumSolubility (µg/mL) at RTSolubility (µg/mL) at 37°CStability (% remaining at 48h in medium)
DMSON/A
EthanolN/A
PBS (pH 7.4)
DMEM
RPMI-1640

Causality and Insights: Poor solubility can lead to inaccurate in vitro results and hinder in vivo bioavailability. Knowing the stability profile is crucial for designing long-term cell culture experiments and interpreting results accurately.

Part 2: In Vitro Biological Screening Cascade

This section outlines a tiered approach to screen for the biological activities of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, starting with broad cytotoxicity and progressing to more specific and mechanistic assays.

Tier 1: Cytotoxicity Profiling

The initial step in evaluating any new compound is to determine its effect on cell viability. This helps to identify a non-toxic concentration range for subsequent assays and can also provide preliminary indications of anticancer activity.[1][2]

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid on a panel of human cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Normal human cell line (e.g., HEK293 embryonic kidney cells)

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.[3]

Data Presentation:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7
A549
HepG2
HEK293

Causality and Insights: A low IC50 value against cancer cell lines and a high IC50 value against normal cell lines would suggest selective anticancer potential. These results will guide the concentration range for all subsequent in vitro experiments.

Workflow for Initial Biological Screening:

G cluster_0 Part 1: Foundational Characterization cluster_1 Part 2: In Vitro Screening PhysChem Physicochemical Characterization (Solubility, Stability) Cytotoxicity Tier 1: Cytotoxicity Profiling (MTT Assay) PhysChem->Cytotoxicity Informs Dosing AntiInflammatory Tier 2: Anti-inflammatory Screening (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Determines Non-toxic Dose Anticancer Tier 2: Anticancer Screening (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer Identifies Potential Efficacy ROS Tier 3: Mechanistic Insight (ROS Production) AntiInflammatory->ROS Kinase Tier 3: Mechanistic Insight (Kinase Inhibition) Anticancer->Kinase G cluster_0 Potential Anti-inflammatory Pathway cluster_1 Potential Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NFkB TLR4->NFkB Activates Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Induces Transcription Compound 2-Amino-5-(2-furyl)-1,3- thiazole-4-carboxylic acid Compound->NFkB Inhibits? GrowthFactor GrowthFactor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK Activates Proliferation Cell Proliferation & Survival RTK->Proliferation Promotes Compound2 2-Amino-5-(2-furyl)-1,3- thiazole-4-carboxylic acid Compound2->RTK Inhibits?

Caption: Hypothesized signaling pathways for the compound's activity.

Part 3: In Vivo Proof-of-Concept

Positive and compelling in vitro data should be followed by validation in a relevant animal model. The choice of model will depend on the most promising in vitro results.

Anti-Inflammatory Efficacy Model

If the compound shows significant anti-inflammatory activity in vitro, the carrageenan-induced paw edema model in rodents is a standard and well-accepted acute inflammation model. [4] Protocol 7: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Materials:

  • Male Wistar rats (180-200 g)

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the compound or vehicle orally at different doses. Administer the positive control drug.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Causality and Insights: A dose-dependent reduction in paw edema compared to the control group would provide in vivo evidence of the compound's anti-inflammatory properties. This would be a significant step towards preclinical development.

Conclusion and Future Directions

This document provides a logical and comprehensive experimental framework for the initial characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. The tiered approach, from fundamental physicochemical properties to in vivo proof-of-concept, is designed to efficiently identify and validate the most promising therapeutic potential of this novel compound. The results from these studies will form a robust data package to guide further preclinical development, including more advanced mechanistic studies, pharmacokinetic profiling, and toxicology assessments.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. Springer. Available at: [Link]

  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. PubMed Central. Available at: [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Al-Nahrain Journal of Science. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Available at: [Link]

  • Cytotoxicity assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available at: [Link]

  • (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Are Animal Models Needed to Discover, Develop and Test Pharmaceutical Drugs for Humans in the 21st Century? MDPI. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Design, Synthesis, and Anti-Inflammatory Evaluation of Novel Diphenylthiazole–Thiazolidinone Hybrids. ResearchGate. Available at: [Link]

  • Methods for Detection of Reactive Oxygen Species. ResearchGate. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Role of animal models in biomedical research: a review. PMC. Available at: [Link]

  • Drug development in 2026: NAMs, safety and regulatory changes. European Pharmaceutical Review. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • 2-Amino-1,3-thiazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Cell-Based Assays. Biocompare. Available at: [Link]

  • Animal Models in Drug Development. IntechOpen. Available at: [Link]

  • Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. Frontiers. Available at: [Link]

  • Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. PubMed. Available at: [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The compound 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a synthetic molecule that integrates two key pharmacophores: a 2-aminothiazole core and a furan ring. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the furan moiety is present in numerous biologically active compounds and is recognized for its contribution to anticancer activity.[5][6][7][8] The strategic combination of these two heterocyclic systems in 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid presents a compelling case for its investigation as a novel therapeutic agent, particularly in oncology.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to initiate the biological characterization of this compound. We present two fundamental assay protocols: a primary cell-based cytotoxicity screen to assess its general anticancer potential and a secondary biochemical assay targeting a key enzyme implicated in cancer progression, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a plausible target given the known activities of similar heterocyclic compounds.[9]

Part 1: Cellular Proliferation Assay - Assessing Cytotoxic Potential

The initial step in evaluating a novel compound for anticancer activity is to determine its effect on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

Viable cells with active metabolism contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it to a purple formazan product. This insoluble formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., MCF-7, HepG2) cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells into 96-well Plate cell_harvest->cell_seeding compound_prep 4. Prepare Serial Dilutions of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid add_compound 5. Add Compound to Wells compound_prep->add_compound incubation 6. Incubate for 48-72 hours add_compound->incubation add_mtt 7. Add MTT Reagent incubation->add_mtt incubation_mtt 8. Incubate for 4 hours add_mtt->incubation_mtt solubilize 9. Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_plate 10. Read Absorbance at 570 nm solubilize->read_plate calculate_viability 11. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time48 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm

Part 2: Biochemical Assay - Investigating VEGFR-2 Inhibition

Following the identification of cytotoxic activity, a more targeted approach is necessary to elucidate the mechanism of action. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.[9] Many anticancer drugs target this pathway. Given that thiazole derivatives have been shown to inhibit kinases, evaluating the effect of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid on VEGFR-2 activity is a logical next step.

Principle of the VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and a europium-labeled anti-phosphotyrosine antibody are used. When the substrate is phosphorylated by VEGFR-2, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-conjugated acceptor (e.g., allophycocyanin) into close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: VEGFR-2 TR-FRET Assay

VEGFR2_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep 1. Prepare Assay Buffer, VEGFR-2 Enzyme, Substrate, ATP, and Compound Dilutions add_reagents 2. Add Compound, VEGFR-2, and Substrate to Plate reagent_prep->add_reagents start_reaction 3. Initiate Reaction with ATP add_reagents->start_reaction incubate_reaction 4. Incubate at Room Temperature start_reaction->incubate_reaction stop_reaction 5. Stop Reaction and Add Detection Reagents (Antibody, Acceptor) incubate_reaction->stop_reaction incubate_detection 6. Incubate for Detection stop_reaction->incubate_detection read_plate_fret 7. Read TR-FRET Signal incubate_detection->read_plate_fret calculate_inhibition 8. Calculate % Inhibition read_plate_fret->calculate_inhibition determine_ic50_kinase 9. Determine IC50 Value calculate_inhibition->determine_ic50_kinase

Caption: Workflow for the VEGFR-2 TR-FRET kinase assay.

Detailed Protocol: VEGFR-2 TR-FRET Assay

Materials:

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor (e.g., SA-APC)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Stop/Detection buffer

  • 384-well low-volume plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in kinase assay buffer.

    • Prepare solutions of VEGFR-2, biotinylated substrate, and ATP in kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the VEGFR-2 enzyme solution.

    • Add 2.5 µL of the biotinylated substrate solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the stop/detection buffer containing the europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = 100 x (1 - [(Ratio of treated - Ratio of background) / (Ratio of no inhibitor - Ratio of background)])

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

ParameterRecommended Concentration
VEGFR-21-5 nM
Biotinylated Substrate200-500 nM
ATP10-50 µM (at or near Km)
Compound Concentration Range0.01 - 100 µM

Conclusion and Future Directions

These application notes provide a foundational framework for the initial biological evaluation of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. Positive results from these assays, such as potent cytotoxicity against cancer cell lines and significant inhibition of VEGFR-2, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, cell cycle analysis to understand the mechanism of cell death, and in vivo studies in animal models to evaluate efficacy and safety. The unique structural combination of the furan and 2-aminothiazole moieties makes this compound a promising candidate for further exploration in the quest for novel anticancer therapeutics.

References

  • Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2.
  • Al-Jumaili, A. H. H., & Al-Juboori, A. M. J. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 13321-13331.
  • Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1683.
  • Digital Repository. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercato-1,3,4-Thiadiazole Derivatives. Iraqi Journal Of Pharmaceutical Sciences, 21(1).
  • Semantic Scholar. (2010).
  • PubMed. (2019). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2535.
  • PubMed. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 473-479.
  • ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4321.
  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5586.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Semantic Scholar. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35059-35074.
  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1724-1736.

Sources

Application Notes and Protocols: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid as a Putative Chemical Probe for Fungal N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Rationale for a Novel Chemical Probe

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic targets and chemical matter. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3] The compound 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid combines this key heterocycle with a furan moiety, a group also present in various bioactive natural products, and a carboxylic acid, which can serve as a critical interaction point with biological targets.

While the specific biological target of 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not yet elucidated in publicly available literature, its structural features suggest it as a candidate for inhibiting essential fungal enzymes. This document outlines a comprehensive, albeit prospective, application and validation workflow for this compound as a chemical probe for N-myristoyltransferase (NMT), a promising antifungal target. NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This irreversible modification is crucial for protein localization and function, and its inhibition is lethal to fungal cells.

These notes are intended for researchers, scientists, and drug development professionals engaged in antifungal research and chemical biology. We will detail the principles of validating this compound as a chemical probe, provide step-by-step protocols for its characterization, and offer insights into its potential application in studying fungal biology.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the foundation of its use as a chemical probe.

PropertyValue (Predicted/Reported for similar structures)Source/Justification
Molecular FormulaC₈H₆N₂O₃SCalculated
Molecular Weight210.21 g/mol Calculated
AppearanceOff-white to pale yellow solidBased on similar 2-aminothiazole derivatives[1]
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol; poorly soluble in aqueous buffersCommon for heterocyclic carboxylic acids
StorageStore at -20°C, desiccated, and protected from lightStandard for bioactive small molecules

Note on Handling: Prepare stock solutions in anhydrous DMSO (e.g., 10-50 mM). For aqueous assays, dilute the DMSO stock into the final buffer, ensuring the final DMSO concentration is consistent across all conditions and typically below 0.5% to minimize solvent effects. Due to the carboxylic acid moiety, the compound's solubility may be pH-dependent.

Proposed Mechanism of Action and Target Engagement Strategy

We hypothesize that 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid acts as a competitive inhibitor of fungal NMT, binding to the active site and preventing the binding of either myristoyl-CoA or the peptide substrate. The validation of this hypothesis requires a multi-pronged approach to demonstrate target engagement and selectivity.

Target_Engagement_Strategy cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical_Assay Biochemical Assay (Recombinant NMT) ITC Isothermal Titration Calorimetry (ITC) Biochemical_Assay->ITC Confirms direct binding Selectivity_Panel Selectivity Profiling (e.g., Human NMTs) ITC->Selectivity_Panel Assesses specificity Antifungal_Activity Antifungal Activity (MIC determination) Selectivity_Panel->Antifungal_Activity Links enzyme inhibition to cellular effect Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Antifungal_Activity->Cellular_Target_Engagement Verifies target binding in situ Metabolic_Labeling Metabolic Labeling with Myristic Acid Analogs Cellular_Target_Engagement->Metabolic_Labeling Confirms mechanism of action

Figure 1: A workflow for validating 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid as a chemical probe for fungal NMT.

Protocols for Validation and Application

Protocol 1: In Vitro NMT Inhibition Assay

This protocol aims to determine the potency of the compound against recombinant fungal NMT. A common method is a scintillation proximity assay (SPA) that measures the incorporation of [³H]myristoyl-CoA into a peptide substrate.

Materials:

  • Recombinant fungal NMT (e.g., from Candida albicans or Aspergillus fumigatus)

  • [³H]Myristoyl-CoA

  • N-terminal peptide substrate (e.g., a known substrate for the specific NMT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100)

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • Copper-chelated SPA beads

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Serially dilute the compound in DMSO to create a concentration range (e.g., from 100 µM to 1 nM). Then, dilute these into the assay buffer.

  • Assay Setup: In a 384-well plate, add:

    • 2 µL of the compound dilution.

    • 10 µL of NMT in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 8 µL of a mix of [³H]myristoyl-CoA and the peptide substrate to start the reaction.

  • Reaction Incubation: Incubate for 30-60 minutes at 30°C. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Termination: Add 10 µL of the copper-chelated SPA bead suspension. The beads will bind to the myristoylated peptide.

  • Signal Detection: Incubate for at least 1 hour to allow the beads to settle. Read the plate on a microplate scintillation counter.

  • Data Analysis: Plot the scintillation counts against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae as a model or the target pathogenic fungus)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

  • DMSO (vehicle control)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification and Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat intact fungal cells with the compound at various concentrations and a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.

  • Heat Shock: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein. Analyze the amount of soluble NMT remaining at each temperature for both the treated and control samples using Western blotting or mass spectrometry.

  • Data Analysis: A positive result is a shift in the melting curve of NMT to a higher temperature in the presence of the compound, indicating stabilization upon binding.

CETSA_Workflow Cell_Culture Fungal Cell Culture Compound_Treatment Treat with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Cell_Lysis Harvest and Lyse Cells Compound_Treatment->Cell_Lysis Heat_Shock Apply Temperature Gradient Cell_Lysis->Heat_Shock Centrifugation Separate Soluble and Aggregated Proteins Heat_Shock->Centrifugation Analysis Analyze Soluble NMT (Western Blot / MS) Centrifugation->Analysis

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation and Advancing the Probe

A successful validation campaign would yield the following results:

  • Potency: A low nanomolar to micromolar IC₅₀ in the biochemical assay.

  • Selectivity: At least a 30-fold selectivity for the fungal NMT over human NMT isoforms.

  • Cellular Activity: A minimum inhibitory concentration (MIC) against the target fungus that is consistent with the biochemical potency and cellular permeability.

  • Target Engagement: A clear thermal shift in the CETSA experiment, demonstrating that the compound engages NMT in the cellular environment at concentrations relevant to its antifungal activity.

Should 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid meet these criteria, it can be considered a valuable chemical probe for studying the role of NMT in fungal physiology, pathogenesis, and for use in screening for novel antifungal agents. Further studies could involve generating a negative control—a structurally similar analog that is inactive against NMT—to dissect on-target from off-target effects in cellular assays.

Conclusion

While the biological role of 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid remains to be fully characterized, its chemical structure holds promise for its development as a chemical probe. The protocols and validation strategy outlined here provide a rigorous framework for establishing this compound as a tool for interrogating fungal NMT. This approach, grounded in the principles of chemical biology, will ensure that any subsequent biological discoveries made using this probe are robust and directly attributable to the modulation of its intended target.

References

  • Zhang, X., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Retrieved from [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 195-197. Retrieved from [Link]

Sources

Validation & Comparative

A Framework for Efficacy Comparison of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to evaluate the therapeutic efficacy of a novel compound, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid (hereafter designated AFTC ), against established first-line and targeted therapies for rheumatoid arthritis (RA). The guide is structured to ensure scientific integrity, providing detailed, self-validating experimental protocols for a robust head-to-head comparison.

Introduction and Scientific Rationale

The search for novel therapeutic agents for autoimmune diseases like rheumatoid arthritis is driven by the need for safer, more effective treatments. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 2-aminothiazole scaffold being a particularly "privileged" structure.[1][2][3] This moiety is present in numerous approved drugs and is known to confer a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] Furthermore, the incorporation of a furan ring can enhance these properties, as furan derivatives are also recognized for their significant anti-inflammatory and antimicrobial potential.[6][7][8]

The novel investigational compound, AFTC (2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid) , combines these two pharmacophores. This guide outlines a rigorous, multi-step protocol to compare the efficacy of AFTC with two standard-of-care RA treatments:

  • Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (DMARD) and a first-line therapy for RA.[9][10][11]

  • Tofacitinib: A targeted synthetic DMARD that functions as a Janus kinase (JAK) inhibitor, representing a more modern, mechanism-specific therapeutic class.[12][13]

The central hypothesis is that AFTC possesses anti-inflammatory properties that may be mediated, at least in part, through the inhibition of key intracellular signaling pathways implicated in RA pathogenesis, such as the JAK-STAT pathway.

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines that drive the pathophysiology of rheumatoid arthritis.[13] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune response, and cell proliferation.[13][14] Inhibiting this pathway has proven to be a highly effective strategy for treating RA.[15]

We hypothesize that AFTC may exert its therapeutic effect by modulating this pathway. The following diagram illustrates the core mechanism.

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA (Gene Transcription) STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (Known Drug) Tofacitinib->JAK Inhibits AFTC AFTC (Test Compound) AFTC->JAK Hypothesized Inhibition Inflammation Inflammatory Response DNA->Inflammation 6. Gene Expression

Caption: Hypothesized inhibition of the JAK-STAT pathway by AFTC.

Experimental Design for Comparative Efficacy

This section details the necessary in vitro and in vivo experiments to compare AFTC with Tofacitinib and Methotrexate.

Part A: In Vitro Efficacy Assessment

The initial step is to determine if AFTC has a direct inhibitory effect on the proposed molecular target and cellular pathway.

In_Vitro_Workflow start Start: AFTC Compound exp1 Experiment 1: Biochemical Kinase Assay (JAK2 Enzyme) start->exp1 exp2 Experiment 2: Cell-Based Assay (STAT3 Phosphorylation) start->exp2 data1 Data Analysis: Calculate IC50 for JAK2 Inhibition exp1->data1 data2 Data Analysis: Measure Inhibition of pSTAT3 exp2->data2 compare Compare IC50 Values: AFTC vs. Tofacitinib data1->compare data2->compare end End: Determine In Vitro Potency compare->end

Caption: Workflow for determining the in vitro potency of AFTC.

Causality: This biochemical assay is a direct test of the hypothesis. It isolates the enzyme (JAK2) and the potential inhibitor (AFTC) to determine if there is a direct interaction, removing the complexity of a cellular environment. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Protocol:

  • Reagents & Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., UBE2L3 peptide), Kinase-Glo® Max Assay System, Tofacitinib (positive control), AFTC, DMSO (vehicle control), assay buffer, 96-well plates.

  • Compound Preparation: Prepare a 10-point serial dilution of AFTC and Tofacitinib in DMSO, starting from 10 mM. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted compound or DMSO vehicle. b. Add 20 µL of a master mix containing assay buffer, 25 µM ATP, and the peptide substrate. c. Initiate the reaction by adding 25 µL of JAK2 enzyme diluted in assay buffer. d. Incubate the plate at 30°C for 60 minutes. e. Stop the kinase reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well. f. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. g. Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality: This experiment moves the investigation into a biologically relevant context. It assesses whether AFTC can inhibit the JAK-STAT pathway within a living cell, confirming that the compound is cell-permeable and active at its intracellular target. We use Interleukin-6 (IL-6), a key pro-inflammatory cytokine in RA, to stimulate the pathway.

Protocol:

  • Cell Line: Use a relevant cell line, such as human SW982 synovial sarcoma cells or primary human fibroblast-like synoviocytes (FLS).

  • Cell Culture: Culture cells to ~80% confluency. Seed 5x10⁴ cells per well in a 96-well plate and starve overnight in a serum-free medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of AFTC, Tofacitinib, Methotrexate, or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-6 for 30 minutes.

  • Lysis and Detection: Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a suitable detection method, such as a sandwich ELISA or an in-cell Western assay.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal for each well. Calculate the percent inhibition of IL-6-induced pSTAT3 phosphorylation for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value for each compound.

CompoundTarget/PathwayAssay TypeEfficacy Metric (IC50)
AFTC JAK2 EnzymeBiochemicalHypothetical: 85 nM
Tofacitinib JAK2 EnzymeBiochemicalHypothetical: 5 nM
AFTC IL-6/STAT3CellularHypothetical: 250 nM
Tofacitinib IL-6/STAT3CellularHypothetical: 50 nM
Methotrexate IL-6/STAT3CellularHypothetical: >10,000 nM

Note: Methotrexate is not expected to directly inhibit this pathway and serves as a negative control in this specific assay.

Part B: In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis

The ultimate test of a compound's efficacy is its performance in a living organism, where factors like pharmacokinetics and metabolism come into play.

Causality: The CIA model is the gold standard for preclinical RA research.[16][17][18] It shares significant immunological and pathological hallmarks with human RA, including synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[18] Demonstrating efficacy in this model is a critical step in validating a compound's therapeutic potential.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Day 10-28) cluster_assessment Efficacy Assessment cluster_outcome Outcome Induction Day 0: Induce Arthritis in Lewis Rats (Type II Collagen) Booster Day 7: Booster Immunization Induction->Booster Groups Group 1: Vehicle Group 2: Methotrexate Group 3: Tofacitinib Group 4: AFTC Booster->Groups Scoring Monitor Daily: - Arthritis Score - Paw Volume - Body Weight Groups->Scoring Endpoint Day 28: Endpoint Analysis - Histopathology - Serum Cytokines Scoring->Endpoint Result Compare Efficacy: Reduction in Disease Severity Endpoint->Result

Sources

Unmasking the Molecular Target: A Comparative Guide to Confirming the Biological Ligand of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification of the molecule's molecular target. This guide provides an in-depth, experience-driven framework for confirming the molecular target of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid , a compound belonging to a class of privileged heterocyclic scaffolds known for their diverse biological activities.[1]

This document eschews a rigid template, instead offering a logical and adaptive experimental workflow. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system, and ground our claims in authoritative scientific principles.

The Enigma of the Thiazole Ring: From Broad Activity to a Specific Target

The 2-aminothiazole core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] This broad bioactivity, while promising, presents a significant challenge: the identification of the specific molecular target(s) responsible for the observed phenotype. Our subject molecule, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, is no exception. Preliminary screenings may have revealed a potent effect in a particular disease model, but the "why" and "how" remain elusive.

This guide will navigate the multifaceted process of target deconvolution, employing a combination of computational and experimental strategies to build a robust case for a specific molecular interaction.

The Strategic Workflow: A Multi-pronged Approach to Target Identification

Confirming a molecular target is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. Our strategy is built on three pillars: in silico prediction, initial experimental validation, and definitive confirmation of direct binding.

G cluster_0 In Silico & Initial Hypothesis cluster_1 Experimental Validation cluster_2 Definitive Confirmation A In Silico Target Prediction (e.g., PharmMapper, TarFisDock) C Initial Hypothesis Generation (e.g., Fumarate Reductase) A->C B Literature Review of Structurally Similar Compounds B->C D Phenotypic Screening in Relevant Cell Lines C->D Validate Phenotype E Broad Kinase Profiling C->E Broad Spectrum Screen F Affinity Chromatography-Mass Spectrometry D->F Identify Interactors G Cellular Thermal Shift Assay (CETSA) D->G Confirm Target Engagement H Direct Binding Assays (e.g., SPR, ITC) F->H G->H Quantify Interaction I Target Knockdown/Knockout Phenocopy Analysis H->I Validate Biological Relevance J SAR Studies with Analogs H->J Establish Structure-Activity Relationship

Caption: A logical workflow for molecular target identification.

Laying the Groundwork: In Silico Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, we leverage computational tools to generate plausible hypotheses.

In Silico Target Prediction

Several web-based servers can predict potential protein targets for a small molecule based on its structure. Tools like PharmMapper and TarFisDock utilize reverse pharmacophore mapping and molecular docking to screen a compound against a database of protein structures.[2]

Protocol 1: In Silico Target Prediction

  • Input: Obtain the 3D structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid (e.g., from PubChem or by using chemical drawing software).

  • Server Submission: Submit the structure to multiple target prediction servers (e.g., PharmMapper, TarFisDock).

  • Analysis: Analyze the results, paying close attention to targets that are consistently predicted across different platforms and have a high "fit" score.

  • Pathway Analysis: Use tools like KEGG or Reactome to determine if the predicted targets are part of a common signaling pathway that could explain the observed phenotype.

Learning from Analogs: Literature Precedent

A thorough literature search for structurally similar compounds can provide valuable clues. For instance, some studies have suggested that certain thiazole derivatives may target fumarate reductase, an enzyme involved in microbial metabolism.[1] This provides an initial, albeit unconfirmed, hypothesis.

The Experimental Gauntlet: From Broad Screens to Specific Interactions

With a set of initial hypotheses, we move to the laboratory to test these predictions and uncover new possibilities. For this guide, we will proceed with the working hypothesis that 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid may target a specific kinase, a common target class for heterocyclic compounds, or another enzyme class as suggested by in silico analysis.

Kinome Profiling: A Broad Net for Kinase Targets

Given the prevalence of kinases as drug targets, a broad kinase screen is a cost-effective first step to quickly assess if our compound interacts with this enzyme family. Several commercial services offer kinome profiling against hundreds of kinases.[3][4][5][6][7]

Table 1: Comparison of Kinome Profiling Services

Service ProviderAssay PrincipleNumber of KinasesData Output
Promega NanoBRET® Target Engagement192 or 300Intracellular target engagement
Cell Signaling Tech. PTM-specific antibodiesKinome-widePhosphorylation site changes
Oncolines Enzyme activity assays>300IC50 values
Pharmaron Radiometric or mobility shift>560% Inhibition, IC50 values

Experimental Choice: For an initial screen, a service offering a broad panel with percentage inhibition data at a single concentration (e.g., 1 µM and 10 µM) provides a good balance of scope and cost. Hits can then be followed up with IC50 determination.

Affinity Chromatography-Mass Spectrometry: Fishing for Interactors

This powerful technique aims to isolate the direct binding partners of our compound from a complex cellular lysate.[8][9][10][11]

G cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Capture & Elution cluster_2 Analysis A Synthesize affinity probe (e.g., biotinylated analog) B Immobilize probe on beads (e.g., streptavidin-agarose) A->B C Incubate beads with cell lysate D Wash away non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE and protein staining E->F G In-gel digestion and LC-MS/MS analysis F->G H Database search and protein identification G->H G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Treat cells with compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated protein fractions C->D E Detect target protein in the soluble fraction (e.g., Western blot) D->E F Plot protein abundance vs. temperature to generate melt curves E->F G Compare melt curves of treated vs. control samples F->G

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework of safety and operational excellence. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information for handling 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. Our goal is to build deep trust by providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety.

This document moves beyond a simple checklist. It explains the causality behind each recommendation, grounding our protocols in established scientific principles to create a self-validating system of safety you can depend on.

Hazard Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not broadly available, we can infer its potential hazards by analyzing its structure and data from analogous compounds. The molecule contains a carboxylic acid group, an aromatic amine, and a furan-substituted thiazole ring system.

Based on safety data for similar structures like 2-Aminothiazole-5-carboxylic acid and other thiadiazole derivatives, we must assume the compound presents the following risks:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with eyes is expected to cause serious irritation.[1][2][3]

  • Respiratory Irritation: As a fine powder, inhalation may cause respiratory tract irritation.[1][2][3]

  • Allergic Skin Reaction: Aromatic amines and thiazole moieties are known to sometimes act as skin sensitizers. We must operate under the assumption that this compound may cause an allergic skin reaction.[4]

  • Harmful if Swallowed/Inhaled: There is a potential for harm if significant quantities are ingested or inhaled.[1][2]

These potential hazards dictate a stringent set of personal protective equipment and handling protocols.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the foundational barrier between the researcher and potential chemical exposure.[5] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[6]The risk of fine powder aerosolization necessitates a full seal around the eyes. Standard safety glasses do not provide adequate protection from airborne particulates. Goggles are essential to prevent serious eye irritation.[3][7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).[8]Nitrile provides excellent general-purpose protection against a wide range of chemicals for incidental contact.[8] Double-gloving is recommended when handling the pure solid. Always inspect gloves for tears or punctures before use.[6]
Body Protection Fully-fastened laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination.[9]
Respiratory Protection Work within a certified chemical fume hood.This is the primary engineering control to prevent respiratory exposure. The negative pressure airflow directs airborne powder away from the user's breathing zone, mitigating the risk of respiratory irritation.[1][3]

Procedural Guide: From Set-Up to Clean-Up

A methodical workflow is critical to minimizing exposure. The following step-by-step protocols are designed to guide the user through the safe handling of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Experimental Workflow for Safe Handling

cluster_prep Part 1: Preparation cluster_handling Part 2: Handling Powder cluster_cleanup Part 3: Decontamination & Disposal prep1 Verify Fume Hood Certification is Current prep2 Designate & Prepare Work Area prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Single Pair of Gloves prep2->prep3 handle1 Move Closed Container into Fume Hood prep3->handle1 handle2 Don Second Pair of Gloves handle1->handle2 handle3 Weigh Compound in Enclosed Balance or on Weigh Boat handle2->handle3 handle4 Close Primary Container Immediately After Use handle3->handle4 clean1 Decontaminate Surfaces with Wet Wipes handle4->clean1 clean2 Doff Outer Gloves (Dispose as Waste) clean1->clean2 clean3 Doff Inner Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A three-part workflow for safe laboratory handling of the powdered chemical.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific area within the fume hood for this work. Cover the work surface with absorbent bench paper to contain any minor spills.[10]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.

    • Don your initial layer of PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.[11]

  • Weighing and Handling the Solid:

    • Before opening the primary container, move it into the designated area inside the fume hood.

    • Don a second pair of nitrile gloves over the first. This double-gloving procedure simplifies the decontamination process.

    • To minimize the creation of airborne dust, avoid pouring the powder directly from the bottle.[10] Use a spatula to carefully transfer small amounts onto a weigh boat or into a tared container.

    • Keep the primary container closed whenever you are not actively dispensing from it.[10]

    • Once the desired amount is weighed, securely close the primary container.

  • Decontamination and PPE Doffing:

    • Wipe down the exterior of the primary container, the spatula, and the work surface with a damp cloth or paper towel to remove any residual powder. Dispose of these wipes in the designated solid waste container.

    • Remove the outer pair of contaminated gloves and dispose of them as chemical waste.

    • With the clean inner gloves, you can now safely handle items outside the fume hood.

    • Once all work is complete, remove the inner gloves and wash your hands thoroughly with soap and water.[1]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure.

cluster_actions exposure Exposure Event skin SKIN CONTACT: Wash with plenty of soap and water. Get medical advice if irritation occurs. [1] exposure->skin Skin eyes EYE CONTACT: Rinse cautiously with water for several minutes. Remove contacts if present. Seek medical attention. [1] exposure->eyes Eyes inhalation INHALATION: Move person to fresh air. Call a POISON CENTER or doctor if you feel unwell. [1] exposure->inhalation Inhalation ingestion INGESTION: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [1] exposure->ingestion Ingestion

Caption: Immediate first aid response flowchart for different types of chemical exposure.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage:

    • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

    • The compound should be protected from direct sunlight.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]

  • Disposal:

    • All solid waste contaminated with this chemical (e.g., used gloves, weigh boats, absorbent paper) must be collected in a clearly labeled, sealed waste container.

    • Unused or waste chemical, along with contaminated materials, must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of it down the drain or in regular trash. Follow all local and institutional regulations for chemical waste disposal.[11]

By adhering to these scientifically-grounded protocols, you can confidently and safely incorporate 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid into your research and development workflows.

References

  • 2 - SAFETY DATA SHEET. (2010, October 12). Fisher Scientific. [URL not publicly available]
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals. [URL not publicly available]
  • 2-Amino-1,3-thiazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 2-(2,3-Dihydrobenzo[b]furan-5-yl)-1,3-thiazole-4-carboxylic acid Safety Data Sheet. Santa Cruz Biotechnology. [URL not publicly available]
  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University, Occupational & Environmental Safety Office. Retrieved from [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). The University of Arizona, Research Laboratory & Safety Services. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.